4-(5-Amino-2-fluorophenyl)-1lambda6-thiomorpholine-1,1-dione
Overview
Description
The compound “5’-Amino-2’-fluoroacetophenone” has a CAS Number of 67500-19-0 and a molecular weight of 153.16 . Another related compound is “5-AMINO-2-FLUOROPHENYLBORONIC ACID” with a CAS Number of 873566-74-6 and a molecular weight of 154.93 .
Synthesis Analysis
For the synthesis of a related compound, “5-Amino-2-fluorophenylacetic acid”, a reaction was carried out with iron and ammonium chloride in tetrahydrofuran, ethanol, and water at 80℃ for 1 hour .
Molecular Structure Analysis
The molecular structure of a related compound, “(5-Amino-2-fluorophenyl) (morpholino)methanone”, has a molecular formula of C11H13FN2O2 and a molecular weight of 224.23 .
Physical and Chemical Properties Analysis
The physical and chemical properties of a related compound, “(4-amino-2-fluorophenyl)boronic acid”, are as follows: It has a molecular formula of C6H7BFNO2 and a molecular weight of 154.93500 .
Scientific Research Applications
Fluorescent Labeling and Chromatographic Analysis
Fluorescent Pre-chromatographic Derivatization for Amino Acids Analysis : Research has explored the use of compounds like phanquinone for fluorescent labeling in pre-column derivatization, facilitating the liquid chromatographic analyses of amino acid dosage forms. This application is crucial for quality control in pharmaceutical formulations, demonstrating the compound's utility in enhancing analytical methodologies for detecting amino acids with high sensitivity and specificity Gatti, R., Gioia, M. G., & Pietra, A. M. D. (2002).
Synthesis of Derivatives for Biological Activities
Anticancer and Antimicrobial Activities : The synthesis of chalcone-imide derivatives and investigation into their anticancer, antimicrobial activities, and enzyme inhibition profiles, illustrates the potential of such compounds in developing new therapeutic agents. These derivatives have shown efficacy in cytotoxic activities and inhibiting crucial enzymes, suggesting their significance in medicinal chemistry research aimed at discovering novel drugs Kocyigit, U. M., et al. (2018).
Development of Novel Materials
Organic Light-Emitting Device (OLED) Applications : The synthesis of novel 1,8-naphthalimide derivatives for use in OLEDs highlights the versatility of fluorophore-based compounds in material science. These compounds have been designed to emit standard-red fluorescence and demonstrate significant potential for enhancing OLED technology, offering insights into the development of materials with specific photophysical properties for electronic device applications Luo, S., et al. (2015).
Safety and Hazards
Properties
IUPAC Name |
3-(1,1-dioxo-1,4-thiazinan-4-yl)-4-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2S/c11-9-2-1-8(12)7-10(9)13-3-5-16(14,15)6-4-13/h1-2,7H,3-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBPIEKPVIDIJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=C(C=CC(=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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